molecular formula C8H8BrNO2 B6199047 5-bromo-6-methoxy-2-methylpyridine-3-carbaldehyde CAS No. 2680533-20-2

5-bromo-6-methoxy-2-methylpyridine-3-carbaldehyde

Cat. No.: B6199047
CAS No.: 2680533-20-2
M. Wt: 230.1
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Description

5-Bromo-6-methoxy-2-methylpyridine-3-carbaldehyde is a heterocyclic organic compound with a pyridine ring substituted with bromine, methoxy, methyl, and formyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-6-methoxy-2-methylpyridine-3-carbaldehyde typically involves the bromination of 2-methylpyridine derivatives followed by formylation and methoxylation. One common method includes the bromination of 2-methylpyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting bromo derivative is then subjected to formylation using Vilsmeier-Haack reaction conditions, which involve the use of DMF and POCl3. Finally, methoxylation is achieved using methanol and a base such as sodium methoxide .

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and formylation steps to ensure consistent product quality and yield. Additionally, the use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-methoxy-2-methylpyridine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Palladium catalysts, arylboronic acids, amines, thiols

Major Products Formed

Mechanism of Action

The mechanism of action of 5-bromo-6-methoxy-2-methylpyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-methylpyridine
  • 5-Bromo-2-methoxypyridine
  • 6-Methoxypyridine-2-carbaldehyde
  • 6-Bromo-2-methylpyridine

Uniqueness

5-Bromo-6-methoxy-2-methylpyridine-3-carbaldehyde is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity. The presence of both bromine and methoxy groups allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .

Properties

CAS No.

2680533-20-2

Molecular Formula

C8H8BrNO2

Molecular Weight

230.1

Purity

95

Origin of Product

United States

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